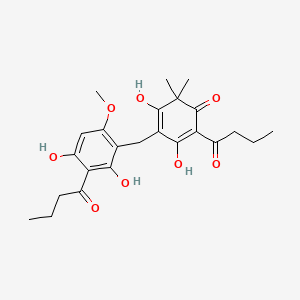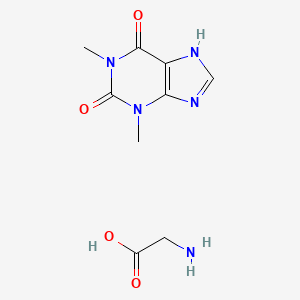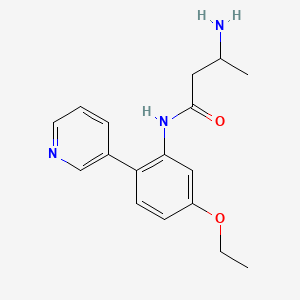
Desaspidin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desaspidin is a phlorobutyrophenone derivative known for its role as a nonspecific uncoupler of photophosphorylation. It has been studied for its inhibitory effects on various types of photophosphorylation, making it a compound of interest in both plant physiology and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Desaspidin can be synthesized through the condensation of phloroglucinol with butyrophenone derivatives. The reaction typically involves the use of acidic or basic catalysts to facilitate the condensation process. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification steps, such as recrystallization or chromatography, are essential to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Desaspidin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under alkaline conditions, leading to the formation of less active products.
Substitution: this compound can participate in substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Alkaline pH and oxidizing agents such as ferricyanide.
Reduction: Reducing agents like ascorbate and dichlorophenol indophenol.
Substitution: Strong nucleophiles or electrophiles under controlled conditions
Major Products:
Oxidation Products: Less active derivatives with negligible inhibitory activity.
Reduction Products: Enhanced inhibitory action under reducing conditions
Scientific Research Applications
Desaspidin has a wide range of scientific research applications, including:
Mechanism of Action
Desaspidin exerts its effects by uncoupling photophosphorylation, a process that disrupts the normal flow of electrons during photosynthesis. This uncoupling action is influenced by the oxidation-reduction state of the system, with reducing conditions enhancing its inhibitory effect. The compound interacts with photosystem I of chloroplasts, leading to a decrease in the efficiency of noncyclic photophosphorylation .
Comparison with Similar Compounds
Aspidin: Another phloroglucinol derivative with similar anthelmintic properties.
Flavaspidic Acid: Known for its schistosomicidal activity and effects on egg production in parasitic worms.
Desaspidinol: A related compound with less pronounced inhibitory effects on photophosphorylation.
Uniqueness of Desaspidin: this compound is unique in its ability to consistently inhibit all types of cyclic photophosphorylation and the photophosphorylation coupled with the reduction of nicotinamide adenine dinucleotide phosphate by ascorbate-dichlorophenol indophenol. Its inhibitory effect is also highly sensitive to the oxidation-reduction state of the system, distinguishing it from other similar compounds .
Properties
CAS No. |
60842-45-7 |
|---|---|
Molecular Formula |
C24H30O8 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
2-butanoyl-4-[(3-butanoyl-2,4-dihydroxy-6-methoxyphenyl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C24H30O8/c1-6-8-14(25)18-16(27)11-17(32-5)12(20(18)28)10-13-21(29)19(15(26)9-7-2)23(31)24(3,4)22(13)30/h11,27-30H,6-10H2,1-5H3 |
InChI Key |
XDIZFCKCCMUFFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(C(=C(C=C1O)OC)CC2=C(C(C(=O)C(=C2O)C(=O)CCC)(C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S,2R,3R,4R,5R,6S,7S,8R,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10783894.png)
![(1S,2R,3R,4R,5R,6S,7S,8R,9R,10S,13R,14R,16S,17S,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B10783911.png)

![[(1S,2R,3R,4R,5R,6S,8R,9R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10783920.png)
![(2R,3R,4R,5S,6S,7S,8R,13R,14R,16S,17S,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B10783928.png)
![[(1S,2R,3R,4R,5R,6S,8R,9R,10R,13R,14R,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10783939.png)
![(2R,3R,4R,5S,6S,7S,8R,13R,14R,17S,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B10783946.png)
![(1S,5R,8R,10S,11R,14S)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B10783947.png)
![[(2R,3R,4R,5S,6S,7S,8R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10783948.png)
![[(2R,3R,4R,5R,6S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10783950.png)
![(1S,2R,3R,4R,5S,6S,7S,8R,9R,13R,14R,17S,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B10783955.png)
![(1S,2R,3R,4R,5S,6S,7S,8R,9R,13R,16S,17S,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B10783977.png)
![[(1S,2R,4R,5R,6S,8R,9R,13R,14R,16S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10783984.png)

